Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate
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Overview
Description
Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate is a complex organic compound that features a lithium ion coordinated with a cyclopropane ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Triazole Group: The triazole moiety can be introduced via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.
Lithium Coordination: The final step involves the coordination of the lithium ion with the carboxylate group on the cyclopropane ring. This can be achieved by reacting the carboxylic acid derivative with a lithium salt under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. Key considerations would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the carboxylate group, potentially yielding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce cyclopropane alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cyclopropane and triazole-containing molecules.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound could be investigated for antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound is of interest due to its potential therapeutic applications. The triazole moiety is a common pharmacophore in drug design, and the compound could be a lead structure for developing new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could engage in hydrogen bonding or π-π interactions with biological targets, influencing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Lithium;(1R,2R)-2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate: Similar structure but with a different position of the triazole ring.
Lithium;(1R,2R)-2-(1H-1,2,3-triazol-5-yl)cyclopropane-1-carboxylate: Another isomer with a different triazole ring configuration.
Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-acetate: Similar structure with an acetate group instead of a carboxylate.
Uniqueness
The uniqueness of Lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate lies in its specific configuration and the presence of both a cyclopropane ring and a triazole moiety. This combination of features can impart unique chemical and biological properties, making it a valuable compound for research and application.
Properties
IUPAC Name |
lithium;(1R,2R)-2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.Li/c10-6(11)4-1-3(4)5-7-2-8-9-5;/h2-4H,1H2,(H,10,11)(H,7,8,9);/q;+1/p-1/t3-,4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXUAZNNALINFB-VKKIDBQXSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(C1C(=O)[O-])C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1[C@H]([C@@H]1C(=O)[O-])C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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